![molecular formula C16H15N3O4S2 B2570768 3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 923448-23-1](/img/structure/B2570768.png)
3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in a variety of fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Cannabinoid-1 Receptor Antagonists
This compound has been studied for its potential as a potent and selective antagonist of the cannabinoid-1 (CB1) receptor . The CB1 receptor is involved in various physiological processes, including appetite regulation, pain sensation, and mood. Antagonists of this receptor can be useful for treating obesity, addiction, and other disorders.
Near-Infrared Luminescence
Derivatives of thiophene, which is part of the compound’s structure, have been explored for their near-infrared luminescence properties . This application is significant in the field of organic electronics and photonics, where materials that emit or absorb near-infrared light are crucial for developing new types of sensors, communication devices, and medical imaging technologies.
Photodynamic Therapy
The compound’s structural relatives have shown potential as photosensitizers for photodynamic therapy . This therapy is a minimally invasive treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells when exposed to light of a specific wavelength.
Sulfone-Based Polymers
Research has indicated the utility of sulfone groups, present in the compound, for constructing sulfone-based polymers . These polymers have diverse applications, including in electronics, as they often exhibit high thermal stability and excellent dielectric properties.
Bioreduction in Pharmaceutical Synthesis
The compound has been used in the bioreduction process to produce intermediates for pharmaceuticals . For instance, it has been used to create intermediates in the synthesis of (S)-duloxetine, a widely used antidepressant medication.
Synthetic Thiophene Therapeutics
Thiophene derivatives, like the one , have a range of therapeutic applications. They have been found to act as anti-inflammatory agents, serotonin antagonists, and even in the treatment of Alzheimer’s disease . The compound’s thiophene moiety could potentially be leveraged in similar therapeutic contexts.
Mechanism of Action
Mode of action
1,3,4-oxadiazole derivatives have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical pathways
1,3,4-oxadiazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
1,3,4-oxadiazole derivatives have been shown to have a variety of effects, depending on their specific targets .
properties
IUPAC Name |
3-benzylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(8-10-25(21,22)11-12-5-2-1-3-6-12)17-16-19-18-15(23-16)13-7-4-9-24-13/h1-7,9H,8,10-11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQQHEVNWQAUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide |
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